5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C12H7N7O2S2 and a molecular weight of 345.36 g/mol . This compound features a pyrimidine core substituted with nitro and pyrimidin-2-ylsulfanyl groups, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfur-containing reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with 5-nitro-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrimidin-2-ylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The major product would be 5-amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.
Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidin-2-ylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.
5-Amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine: A reduced form of the compound.
Uniqueness
This compound is unique due to its combination of nitro and pyrimidin-2-ylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
73768-69-1 |
---|---|
Molekularformel |
C12H7N7O2S2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
5-nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H7N7O2S2/c20-19(21)8-9(22-11-13-3-1-4-14-11)17-7-18-10(8)23-12-15-5-2-6-16-12/h1-7H |
InChI-Schlüssel |
UNWIJFQLDBRDJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)SC2=C(C(=NC=N2)SC3=NC=CC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.